Myristoyl-glycyl-seryl-seryl-lysine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

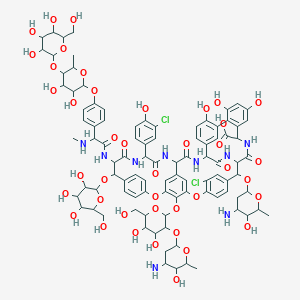

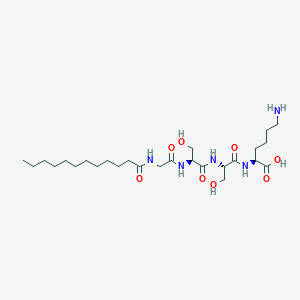

Myristoyl-glycyl-seryl-seryl-lysine (MGSSLK) is a peptide that has gained attention in scientific research due to its potential applications in various fields. This peptide is composed of five amino acids, namely myristic acid, glycine, serine, lysine, and serine, and is synthesized using solid-phase peptide synthesis (SPPS) method.

Scientific Research Applications

Myristoyl-glycyl-seryl-seryl-lysine has been studied for its potential applications in various fields, including drug delivery, cancer therapy, and tissue engineering. In drug delivery, Myristoyl-glycyl-seryl-seryl-lysine has been used as a carrier for delivering drugs to specific cells or tissues. The peptide can be modified to target specific receptors on the cell surface, allowing for targeted drug delivery. In cancer therapy, Myristoyl-glycyl-seryl-seryl-lysine has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In tissue engineering, Myristoyl-glycyl-seryl-seryl-lysine has been used as a scaffold for growing cells and tissues in vitro.

Mechanism of Action

The mechanism of action of Myristoyl-glycyl-seryl-seryl-lysine is not fully understood, but it is believed to work by interacting with cell surface receptors and signaling pathways. The myristic acid moiety of the peptide allows it to anchor to the cell membrane, while the amino acid residues interact with specific receptors and proteins on the cell surface. This interaction can activate or inhibit signaling pathways, leading to various cellular responses.

Biochemical and Physiological Effects

Myristoyl-glycyl-seryl-seryl-lysine has been shown to have various biochemical and physiological effects, depending on the application. In drug delivery, the peptide can enhance the solubility and stability of drugs, allowing for better absorption and bioavailability. In cancer therapy, Myristoyl-glycyl-seryl-seryl-lysine can induce apoptosis in cancer cells, leading to tumor regression. In tissue engineering, the peptide can promote cell adhesion and proliferation, leading to the formation of functional tissues.

Advantages and Limitations for Lab Experiments

Myristoyl-glycyl-seryl-seryl-lysine has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. The peptide can be synthesized using the SPPS method, which is a well-established technique in the field of peptide synthesis. However, one limitation of Myristoyl-glycyl-seryl-seryl-lysine is its relatively large size, which can limit its diffusion and uptake by cells.

Future Directions

There are several future directions for research on Myristoyl-glycyl-seryl-seryl-lysine. One area of interest is the development of more efficient methods for delivering the peptide to specific cells or tissues. Another area of research is the modification of the peptide to enhance its stability and bioactivity. Additionally, Myristoyl-glycyl-seryl-seryl-lysine can be used as a scaffold for tissue engineering, and further research is needed to optimize its properties for this application. Finally, the potential applications of Myristoyl-glycyl-seryl-seryl-lysine in cancer therapy and drug delivery warrant further investigation.

Synthesis Methods

Myristoyl-glycyl-seryl-seryl-lysine is synthesized using the SPPS method, which involves the sequential addition of protected amino acids onto a solid support. The synthesis starts with the attachment of the first protected amino acid to the solid support, followed by the removal of the protecting group and the addition of the next protected amino acid. This process is repeated until the desired peptide is synthesized. After the synthesis is complete, the peptide is cleaved from the solid support and the protecting groups are removed to obtain the final product.

properties

CAS RN |

130170-10-4 |

|---|---|

Product Name |

Myristoyl-glycyl-seryl-seryl-lysine |

Molecular Formula |

C12H8F16O2 |

Molecular Weight |

559.7 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-(dodecanoylamino)acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C26H49N5O8/c1-2-3-4-5-6-7-8-9-10-14-22(34)28-16-23(35)29-20(17-32)24(36)31-21(18-33)25(37)30-19(26(38)39)13-11-12-15-27/h19-21,32-33H,2-18,27H2,1H3,(H,28,34)(H,29,35)(H,30,37)(H,31,36)(H,38,39)/t19-,20-,21-/m0/s1 |

InChI Key |

UFIOOULPNRLKQF-ACRUOGEOSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O |

SMILES |

CCCCCCCCCCCC(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O |

sequence |

GSSK |

synonyms |

myristoyl-Gly-Ser-Ser-Lys myristoyl-glycyl-seryl-seryl-lysine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B236627.png)

![[(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid](/img/structure/B236639.png)

![(1R,2S,3'R,4S,5'S,7S,8R,9S,12S,13S,16S,18S)-5'-Hydroxy-16-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one](/img/structure/B236647.png)

![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236649.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B236658.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B236659.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236660.png)

![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B236661.png)

![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236669.png)

![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B236680.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B236686.png)